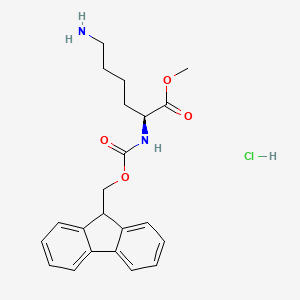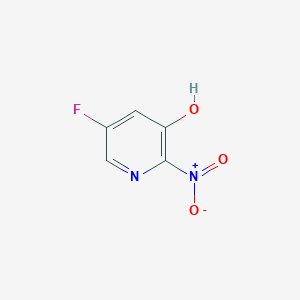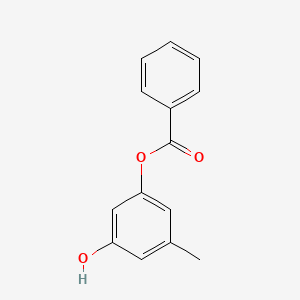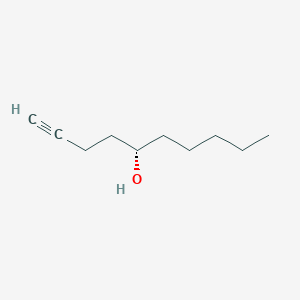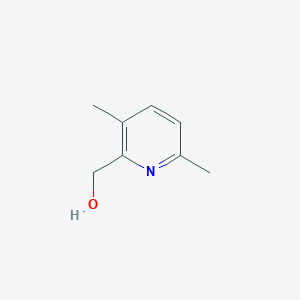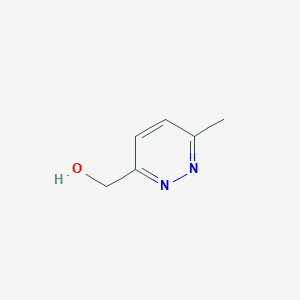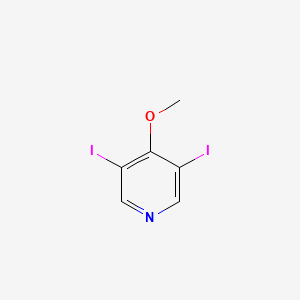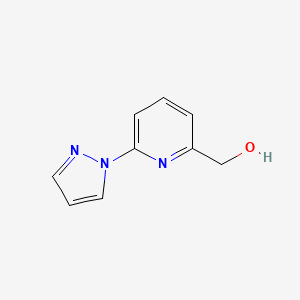
2-吡啶甲醇,6-(1H-吡唑-1-基)-
描述
“2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-” is a pyrazole-based compound . Pyrazole-based compounds are known for their diverse pharmacological effects . This compound is part of a family of simple aromatic ring organic compounds known as Pyrazoles .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This process results in the creation of ligands that provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen .Molecular Structure Analysis
The molecular structure of “2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-” includes a pyrazole ring and a pyridine ring . These rings are capable of coordinating to a metal, which makes them useful in the development of metalloenzymes .Chemical Reactions Analysis
Pyrazole-based ligands, such as “2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-”, have been found to exhibit excellent catalytic activities in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes of these ligands showed better reaction rates than those based on other metals .科学研究应用
Anticancer Properties via PI3Kα Inhibition
Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is often associated with tumorigenesis, progression, and poor prognosis in cancer. Therefore, PI3K inhibitors have garnered significant interest as potential therapeutic agents . In this context, a series of new 6-(imidazo [1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized, and characterized. These compounds demonstrated submicromolar inhibitory activity against various tumor cell lines. Notably, compound 13k exhibited potent activity, with IC50 values ranging from 0.09 μM to 0.43 μM against all tested cell lines. Furthermore, it induced cell cycle arrest at the G2/M phase and apoptosis in HCC827 cells by inhibiting PI3Kα (with an IC50 value of 1.94 nM). Compound 13k holds promise as a lead compound for the development of PI3Kα inhibitors .
a. Medicinal Chemistry: The compound’s unique structure, combining pyrazole and pyridine moieties, may offer opportunities for further medicinal chemistry studies. Investigating its interactions with other cellular targets could reveal novel therapeutic applications.
b. Coordination Chemistry: Given its hydroxy functionality, (6-pyrazol-1-ylpyridin-2-yl)methanol could serve as a ligand in coordination chemistry. Synthesizing metal complexes with this ligand might yield interesting properties, such as catalytic activity or luminescence.
c. Spin Crossover Materials: Complex salts containing (6-pyrazol-1-ylpyridin-2-yl)methanol have been prepared and characterized. These salts, such as [FeL2]X2 (X = BF4−, ClO4−, PF6−), exhibit intriguing spin crossover behavior. Further exploration of their magnetic properties and potential applications in molecular devices is warranted .
未来方向
The study on pyrazole-based ligands, such as “2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-”, demonstrated that these ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . This suggests that there is potential for future research and development in this area.
属性
IUPAC Name |
(6-pyrazol-1-ylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-3-1-4-9(11-8)12-6-2-5-10-12/h1-6,13H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHUZZULZRIVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CC=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283423 | |
| Record name | 6-(1H-Pyrazol-1-yl)-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- | |
CAS RN |
857283-81-9 | |
| Record name | 6-(1H-Pyrazol-1-yl)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1H-Pyrazol-1-yl)-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

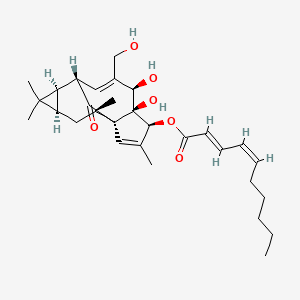


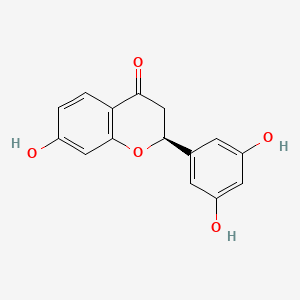
![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B3029957.png)
